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Compound of Interest

Compound Name: Direct Violet 1

Cat. No.: B1670755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diazo dye C.I. Direct Violet 1, also

widely known as Chlorazol Violet N. Traditionally used in the textile industry, this compound has

garnered significant interest in biomedical research for its potent inhibitory effects on specific

protein-protein interactions (PPIs), most notably as a blocker of SARS-CoV-2 viral entry. This

document outlines its chemical and physical properties, key synonyms, and detailed

experimental protocols for its application as a viral entry inhibitor.

Compound Identification and Synonyms
Direct Violet 1 is a polysulfonated diazo dye recognized by numerous synonyms across

different suppliers and historical contexts. Identifying these alternative names is crucial for

comprehensive literature searches and material sourcing.

Primary Name Synonyms

C.I. Direct Violet 1

Chlorazol Violet N, Direct Violet N, Diamine

Violet N, Direct Violet 4RB, Dianil Violet H, Erie

Violet 3R, Pontamine Violet N
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The fundamental properties of Direct Violet 1 are summarized below. These data are essential

for experimental design, including solvent selection and concentration calculations.

Property Value Citation

CAS Number 2586-60-9 [1][2]

C.I. Number 22570 [1][3]

Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂ [1][3][4][5]

Molecular Weight 728.66 g/mol [1][2][3][4]

Appearance Reddish-brown powder [1][3]

Solubility
Soluble in water; Insoluble in

organic solvents.
[1][3]

Application in SARS-CoV-2 Research
Direct Violet 1 has been identified as a potent small-molecule inhibitor of the protein-protein

interaction between the SARS-CoV-2 spike (S) protein and the human Angiotensin-Converting

Enzyme 2 (ACE2) receptor.[1] This interaction is the critical first step for viral entry into host

cells. By binding to the spike protein, Direct Violet 1 allosterically blocks the attachment of the

virus to the cell surface, effectively preventing infection.[1] This mechanism has been validated

in both cell-free binding assays and cell-based pseudovirus entry assays.[1]

Quantitative Biological Activity
The inhibitory potency of Direct Violet 1 has been quantified through various assays,

demonstrating its efficacy against coronaviral targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1670755?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://pubs.acs.org/doi/abs/10.1021/acsinfecdis.1c00070
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://www.mdpi.com/1424-8247/15/9/1084
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://www.mdpi.com/1424-8247/15/9/1084
https://www.biorxiv.org/content/10.1101/2020.10.22.351056v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130611/
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://pubs.acs.org/doi/abs/10.1021/acsinfecdis.1c00070
https://www.mdpi.com/1424-8247/15/9/1084
https://www.biorxiv.org/content/10.1101/2020.10.22.351056v1
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://www.mdpi.com/1424-8247/15/9/1084
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://www.mdpi.com/1424-8247/15/9/1084
https://www.benchchem.com/product/b1670755?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://www.benchchem.com/product/b1670755?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://pubmed.ncbi.nlm.nih.gov/33979123/
https://www.benchchem.com/product/b1670755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Description Target IC₅₀ Value Citation

Cell-Free Binding

Assay

SARS-CoV-2 S-RBD

binding to hACE2
1.47 µM [6]

Cell-Free Binding

Assay

SARS-CoV S1S2

binding to hACE2
2.63 µM [6]

Pseudovirus Entry

Assay

SARS-CoV-2

pseudovirus entry into

hACE2-expressing

cells

35.8 µM [6]

Cell-Free Binding

Assay

TNF-R1 binding to

TNFα
2.11 µM [6]

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative

analysis of Direct Violet 1's inhibitory activity, based on the work of Bojadzic et al.[1]

Cell-Free Spike-ACE2 Binding Inhibition Assay (ELISA-
type)
This assay quantifies the ability of a compound to inhibit the binding of the viral spike protein to

the ACE2 receptor in a controlled, cell-free environment.

Materials:

Recombinant human ACE2-Fc protein (Sino Biological, Cat. no. 10108-H02H)

Recombinant SARS-CoV-2 S1 protein (His-tag) (Sino Biological, Cat. no. 40591-V08H)

96-well high-binding microplates (Costar)

Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)

Blocking Buffer: 5% non-fat dry milk in PBST
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HRP-conjugated anti-His antibody (Qiagen)

TMB Substrate (Thermo Fisher)

Stop Solution: 2N H₂SO₄

Direct Violet 1 (or other test compounds) dissolved in DMSO and diluted in PBS.

Protocol:

Plate Coating: Coat 96-well plates with 100 µL/well of human ACE2-Fc protein at a

concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.

Washing: Wash the plates three times with 200 µL/well of Wash Buffer.

Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1 hour at room temperature.

Washing: Repeat the washing step as in step 2.

Compound Incubation: Add 100 µL/well of SARS-CoV-2 S1 protein (0.5 µg/mL) pre-

incubated for 30 minutes with varying concentrations of Direct Violet 1 (from 0.01 to 100

µM).

Incubation: Incubate the plate for 2 hours at room temperature.

Washing: Repeat the washing step as in step 2.

Detection Antibody: Add 100 µL/well of HRP-conjugated anti-His antibody diluted in Blocking

Buffer. Incubate for 1 hour at room temperature.

Washing: Repeat the washing step as in step 2.

Signal Development: Add 100 µL/well of TMB Substrate and incubate in the dark for 15-30

minutes.

Stopping Reaction: Stop the reaction by adding 50 µL/well of Stop Solution.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
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Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls

and determine the IC₅₀ value using a non-linear regression model.

SARS-CoV-2 Pseudovirus Entry Assay
This cell-based assay measures the ability of a compound to block viral entry into host cells

using a replication-defective pseudovirus that expresses the SARS-CoV-2 spike protein.

Materials:

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).

SARS-CoV-2 pseudovirus (lentiviral or VSV-based) encoding a reporter gene (e.g.,

Luciferase or GFP).

Complete Growth Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

96-well white, clear-bottom cell culture plates.

Luciferase Assay Reagent (e.g., Bright-Glo, Promega).

Direct Violet 1 (or other test compounds) dissolved in DMSO and diluted in media.

Protocol:

Cell Seeding: Seed 2 x 10⁴ HEK293T-hACE2 cells per well in a 96-well plate and incubate

overnight at 37°C, 5% CO₂.

Compound Treatment: On the next day, remove the medium and add 50 µL of fresh medium

containing serial dilutions of Direct Violet 1. Incubate for 1 hour at 37°C.

Infection: Add 50 µL of SARS-CoV-2 pseudovirus (at a pre-determined dilution to yield a high

signal-to-noise ratio) to each well.

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

Lysis and Signal Measurement (for Luciferase):

Remove the culture medium.
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Add 50 µL of 1x cell lysis buffer and incubate for 10 minutes.

Add 50 µL of Luciferase Assay Reagent to each well.

Measure luminescence using a plate luminometer.

Analysis: Calculate the percent inhibition of viral entry for each concentration relative to

DMSO-treated virus controls and determine the IC₅₀ value.

Visualized Mechanism and Workflows
The following diagrams illustrate the key mechanism of action and experimental workflow

described in this guide.
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Normal Viral Entry Inhibition by Direct Violet 1
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Caption: Mechanism of SARS-CoV-2 entry inhibition by Direct Violet 1.
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Pseudovirus Entry Assay Workflow
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Caption: Experimental workflow for the pseudovirus neutralization assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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